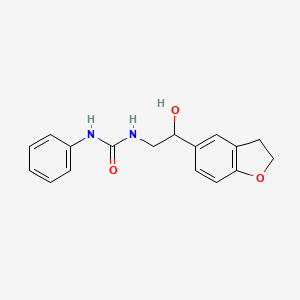

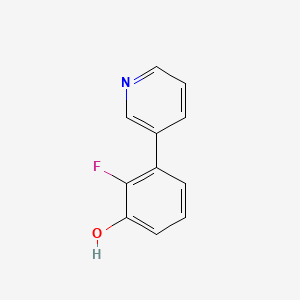

1-(2-(2,3-二氢苯并呋喃-5-基)-2-羟乙基)-3-苯基脲

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

Synthesis Analysis

The synthesis of dihydrobenzofuran derivatives involves various methods, including annulation reactions and electrophilic substitutions. A notable method involves phosphine-catalyzed (4 + 1) annulation of o-hydroxyphenyl and o-aminophenyl ketones with allylic carbonates, providing a pathway to synthesize functionalized 2,3-disubstituted dihydrobenzofurans (Qin et al., 2016). Another approach utilizes electrochemical sequential aryl radical cyclization-carboxylation for synthesizing 2,3-dihydrobenzofuran-3-ylacetic acids, demonstrating a novel and efficient synthetic pathway (Senboku et al., 2011).

Molecular Structure Analysis

The molecular structure and conformation of dihydrobenzofuran derivatives have been explored through various techniques, including NMR, mass spectrometry, and X-ray crystallography. The studies provide insights into the structural characteristics and conformational preferences of these compounds, which are crucial for understanding their chemical behavior and potential applications (Qiao et al., 2017).

Chemical Reactions and Properties

Dihydrobenzofuran derivatives undergo various chemical reactions, including electrophilic substitutions and cycloisomerizations, which can be exploited for the synthesis of complex organic molecules. The reactivity of these compounds is influenced by their unique structural features, making them valuable intermediates in organic synthesis (Murai et al., 2009).

科学研究应用

抗菌性能

1-(2-(2,3-二氢苯并呋喃-5-基)-2-羟基乙基)-3-苯基脲及其相关化合物具有抗菌性能。含有二氢苯并呋喃的化合物已被证明对革兰氏阳性和阴性细菌均有中等活性,包括金黄色葡萄球菌、大肠杆菌、肺炎克雷伯菌和绿脓杆菌(Ravi, Selvam, & Swaminathan, 2012)。

潜在的抗肿瘤活性

与1-(2-(2,3-二氢苯并呋喃-5-基)-2-羟基乙基)-3-苯基脲密切相关的二氢苯并呋喃木脂素已被评估其潜在的抗癌活性。这些化合物对白血病和乳腺癌细胞系表现出有希望的活性。它们的作用机制包括抑制微管聚合,这是细胞分裂和癌症进展中的关键过程(Pieters et al., 1999)。

环境应用

苯基脲类化合物,包括结构与1-(2-(2,3-二氢苯并呋喃-5-基)-2-羟基乙基)-3-苯基脲相似的化合物,已被研究其环境降解性能。这些化合物,如二乌隆,经过腐殖酸促进的降解。了解降解机制可以帮助预测这些化合物的环境命运并改善管理实践(Salvestrini, 2013)。

生化研究

在生化研究中,已探索了与1-(2-(2,3-二氢苯并呋喃-5-基)-2-羟基乙基)-3-苯基脲结构相似的化合物的行为。研究已经探讨了这些化合物在各种条件下的反应机制,为它们的化学性质和在合成化学和药理学中的潜在应用提供了见解(Sternson & Gammans, 1975)。

复杂分子的合成

合成包含二氢苯并呋喃环的复杂分子是一个重要的研究领域。这些研究旨在开发用于生产具有潜在应用于制药和材料科学中的有价值化合物的新型合成途径(Tamm & Hahn, 1999)。

作用机制

Target of Action

The primary targets of 1-(2-(2,3-Dihydrobenzofuran-5-yl)-2-hydroxyethyl)-3-phenylurea are the human transporters for dopamine, norepinephrine, and serotonin (hDAT, hNET, or hSERT, respectively) . These transporters play a crucial role in the regulation of neurotransmitters, which are essential for normal brain function.

Mode of Action

This compound interacts with its targets by inhibiting the uptake of neurotransmitters . It has been found to have a higher potency at the serotonin transporter (hSERT), indicating a selective interaction . This results in an increased concentration of these neurotransmitters in the synaptic cleft, leading to prolonged neurotransmitter action.

Biochemical Pathways

The affected biochemical pathways primarily involve the modulation of neurotransmitter levels. By inhibiting the reuptake of dopamine, norepinephrine, and serotonin, this compound affects the dopaminergic, noradrenergic, and serotonergic pathways respectively . The downstream effects include prolonged neurotransmitter signaling, which can lead to various physiological and psychological effects.

Pharmacokinetics

Similar compounds have been found to have moderate-to-high hepatic extraction ratios, high plasma clearance, and a volume of distribution that exceeds total body water . They are also subject to extensive hepatic metabolism, with only a small percentage of unchanged drug excreted in urine and feces .

Result of Action

The molecular and cellular effects of this compound’s action are primarily due to its impact on neurotransmitter levels. By inhibiting the reuptake of dopamine, norepinephrine, and serotonin, it can enhance and prolong the action of these neurotransmitters. This can lead to various effects, depending on the specific neurotransmitter and the region of the brain involved .

安全和危害

属性

IUPAC Name |

1-[2-(2,3-dihydro-1-benzofuran-5-yl)-2-hydroxyethyl]-3-phenylurea |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H18N2O3/c20-15(12-6-7-16-13(10-12)8-9-22-16)11-18-17(21)19-14-4-2-1-3-5-14/h1-7,10,15,20H,8-9,11H2,(H2,18,19,21) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YMZFBZDVFMTMHA-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1COC2=C1C=C(C=C2)C(CNC(=O)NC3=CC=CC=C3)O |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H18N2O3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

298.34 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![1-Butyl-4-[1-(2-morpholin-4-yl-2-oxoethyl)benzimidazol-2-yl]pyrrolidin-2-one](/img/structure/B2497672.png)

![N-(5-chloro-4-methylbenzo[d]thiazol-2-yl)-1-(methylsulfonyl)piperidine-3-carboxamide](/img/structure/B2497673.png)

![2-(2-chloro-4-fluorobenzyl)-5-(4-chlorobenzyl)-2,3-dihydrobenzo[f][1,2,5]thiadiazepin-4(5H)-one 1,1-dioxide](/img/structure/B2497674.png)

![N-(pyrazolo[1,5-a]pyridin-5-yl)-2-(4-(trifluoromethyl)phenyl)acetamide](/img/structure/B2497677.png)

![Methyl 4,5,6,7-tetrahydroisoxazolo[5,4-c]pyridine-3-carboxylate hydrochloride](/img/structure/B2497681.png)

![2-[1-(4-Morpholin-4-ylbenzoyl)azetidin-3-yl]-6-pyridin-4-ylpyridazin-3-one](/img/structure/B2497683.png)

![N-(3-acetylphenyl)-2-((6-(4-ethoxyphenyl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)thio)acetamide](/img/structure/B2497685.png)

![2-((2-(4-(5-fluorobenzo[d]isoxazol-3-yl)piperidin-1-yl)-2-oxoethyl)thio)-5,6-dimethyl-3-phenylthieno[2,3-d]pyrimidin-4(3H)-one](/img/structure/B2497688.png)

![N-{2-[1-acetyl-5-(2-chlorophenyl)-4,5-dihydro-1H-pyrazol-3-yl]phenyl}methanesulfonamide](/img/structure/B2497690.png)